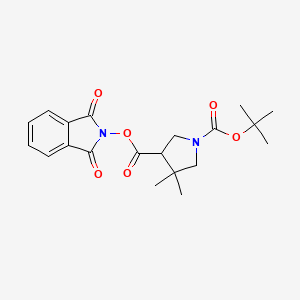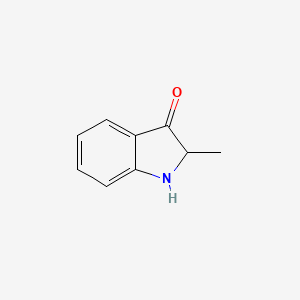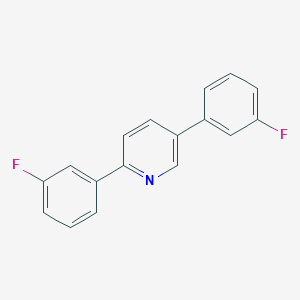
2,5-Bis(3-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3-fluorophenyl)pyridine is an organic compound with the molecular formula C17H11F2N It is characterized by a pyridine ring substituted at the 2 and 5 positions with 3-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2,5-dibromopyridine.
Grignard Reaction: 3-Fluorobenzaldehyde is converted to 3-fluorophenylmagnesium bromide using magnesium and bromine in an ether solvent.
Coupling Reaction: The Grignard reagent is then reacted with 2,5-dibromopyridine in the presence of a palladium catalyst (such as Pd(PPh3)4) to form the desired product.
The reaction conditions typically involve refluxing the mixture in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,5-Bis(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms in the compound can enhance its binding affinity and specificity for certain targets, leading to improved efficacy in therapeutic applications.
Comparison with Similar Compounds
2,5-Bis(3-fluorophenyl)pyridine can be compared with other similar compounds, such as:
2,5-Bis(4-fluorophenyl)pyridine: Similar structure but with fluorine atoms at the 4-position of the phenyl rings.
2,5-Bis(3-chlorophenyl)pyridine: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
2,5-Bis(3-methylphenyl)pyridine: Methyl groups instead of fluorine, leading to different electronic and steric properties.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11F2N |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
2,5-bis(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-15-5-1-3-12(9-15)14-7-8-17(20-11-14)13-4-2-6-16(19)10-13/h1-11H |
InChI Key |
MVHFLFSHHDGGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


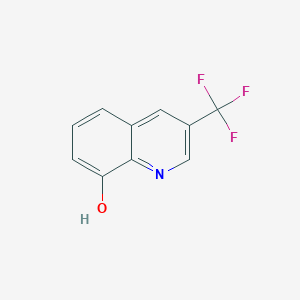

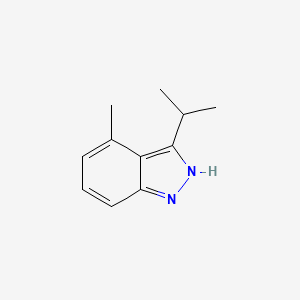


![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
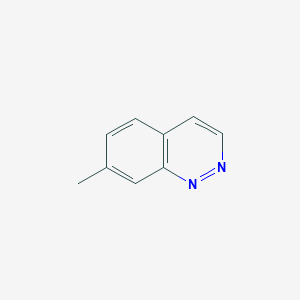
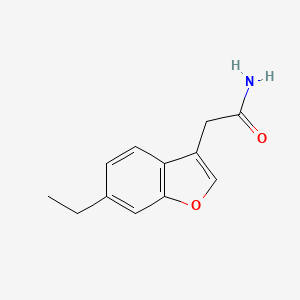
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
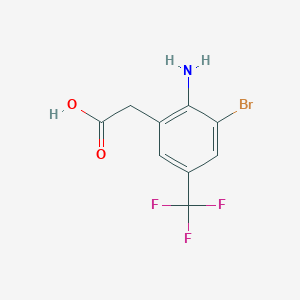
propanoic acid](/img/structure/B12952765.png)
